molecular formula C12H8F3NO2S B492586 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide CAS No. 670271-67-7

2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B492586
CAS No.: 670271-67-7
M. Wt: 287.26g/mol
InChI Key: MGGAXRSXCPVDNB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily for the development of novel anticancer and antimicrobial agents. Its core structure features a benzenesulfonamide group, a well-established pharmacophore known to inhibit carbonic anhydrase (CA) enzymes . Researchers are particularly focused on its potential as a selective inhibitor of CA isoform IX (CA IX), a enzyme overexpressed in many solid tumors, including triple-negative breast cancer (e.g., MDA-MB-231 cells) and other breast cancer lines (e.g., MCF-7), but largely absent in normal tissues . Inhibition of CA IX disrupts the pH regulation of hypoxic tumor cells, impairing their survival and proliferation . Structurally related benzenesulfonamide compounds have demonstrated potent antiproliferative activity by inducing apoptosis and disrupting cellular processes . Furthermore, this class of compounds shows promise in antimicrobial research, exhibiting significant antibacterial and anti-biofilm activities against pathogens such as Staphylococcus aureus and Klebsiella pneumonia . The strategic difluoro and fluorophenyl substitutions on the molecule are designed to optimize binding affinity to enzymatic targets and improve key pharmacokinetic properties, making it a valuable probe for investigating new therapeutic pathways . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-8-4-6-9(7-5-8)16-19(17,18)12-10(14)2-1-3-11(12)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGAXRSXCPVDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with 29% ammonium hydroxide . This reaction typically requires controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: While specific industrial production methods for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Complex Formation: Conditions typically involve aqueous solutions and controlled pH levels.

Major Products:

    Substitution Reactions: Products vary depending on the substituent introduced.

    Complex Formation: The major product is the enzyme-inhibitor complex.

Scientific Research Applications

Therapeutic Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzenesulfonamide derivatives, including 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide. Research indicates that this compound exhibits potent antiviral activity against multiple influenza virus strains, including H1N1, H5N1, and H3N2. The mechanism of action involves interference with viral mRNA transcription and processing, resulting in reduced viral protein expression in infected cells. In vitro experiments demonstrated an IC50 value of approximately 16.79 nM, showcasing its effectiveness in inhibiting viral replication in cultured lung epithelial cells .

HIV-1 Inhibition

Another promising application of benzenesulfonamide compounds is their potential as inhibitors of HIV-1 capsid protein. Studies have synthesized various derivatives and evaluated their antiviral activity against HIV-1 in cell cultures. The structure-activity relationship (SAR) analysis revealed that modifications on the benzene ring can significantly affect antiviral potency. For instance, certain para-substituted derivatives exhibited sub-micromolar levels of activity, indicating that 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide could be a valuable lead compound for developing new HIV therapies .

Case Studies

Influenza Virus Research

A notable case study focused on the application of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide in combating influenza viruses. In this study, researchers treated A549 lung epithelial cells with the compound prior to infection with various strains of influenza. Results indicated a significant decrease in viral mRNA levels post-treatment, supporting its potential as a therapeutic agent against influenza .

Behavioral Sensitization Studies

Another investigation explored the effects of related sulfonamides on nicotine-induced behavioral sensitization in animal models. Although this study primarily focused on different sulfonamides, it provides insights into how modifications to the benzenesulfonamide structure can influence neuropharmacological outcomes. Such findings could inform future research on the behavioral effects of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide and its derivatives .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antiviral ActivityInhibition of influenza virus replicationIC50 = 16.79 nM; reduced viral mRNA levels
HIV-1 InhibitionTargeting HIV-1 capsid proteinSub-micromolar activity observed; structure-activity relationship established
Behavioral ResearchEffects on nicotine-induced sensitizationModulation of locomotor activity; potential neuropharmacological implications

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with enzymes such as human carbonic anhydrase II. The compound binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the sulfonamide group, which forms a stable complex with the enzyme .

Comparison with Similar Compounds

Key Differences :

  • Substituents : Mavacoxib incorporates a pyrazole ring with trifluoromethyl and 4-fluorophenyl groups, unlike the simpler 2,6-difluorophenyl and 4-fluorophenyl substituents in the target compound.
  • Biological Activity : Mavacoxib is a COX-2 inhibitor used for anti-inflammatory and analgesic purposes . The absence of a pyrazole ring in the target compound suggests divergent pharmacological targets.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use
2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide C₁₂H₈F₃NO₂S* ~293* 2,6-difluorophenyl, 4-fluorophenyl Research compound*
Mavacoxib C₁₆H₁₁F₄N₃O₂S 385.30 Pyrazole, trifluoromethyl Anti-inflammatory

*Estimated based on structural analogs.

N-(4-Hydroxyphenyl)benzenesulfonamide

Key Differences :

  • Substituents : Replaces fluorine with a hydroxyl (-OH) group on the phenyl ring.
  • Hydrogen Bonding: The hydroxyl group forms strong intermolecular N–H⋯O and O–H⋯O bonds, enhancing crystallinity and solubility in polar solvents compared to fluorine’s electronegative but non-hydrogen-bonding nature .
  • Acidity : The sulfonamide’s acidity may decrease slightly due to electron-donating effects of -OH versus electron-withdrawing fluorine.

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituent Hydrogen Bonding LogP* Solubility (Polar Solvents)
2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide F Weak ~3.5 Moderate
N-(4-Hydroxyphenyl)benzenesulfonamide -OH Strong ~2.8 High

*Estimated partition coefficient.

4-Amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Key Differences :

  • Substituents: Amino (-NH₂) and methyl (-CH₃) groups replace fluorine atoms.
  • Molecular Weight : Higher molecular weight (276.35 g/mol) due to methyl groups, which may reduce diffusion rates compared to fluorinated analogs.

2,6-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide

Key Differences :

  • Substituents : A complex hydroxyethyl-thiophene-furan chain replaces the 4-fluorophenyl group.
  • Pharmacokinetics : The extended substituent increases molecular weight (385.4 g/mol) and may improve target specificity but reduce oral bioavailability due to higher polar surface area (PSA: ~80 Ų) .

Biological Activity

2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanism of action, applications in research, and relevant case studies.

The primary mechanism of action for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with human carbonic anhydrase II (CA II) . The compound binds to the active site of the enzyme, inhibiting its activity through the formation of a stable complex facilitated by the sulfonamide group. This inhibition is significant because carbonic anhydrases play essential roles in various physiological processes, including acid-base balance and gas exchange in tissues.

Biological Activity Overview

  • Enzyme Inhibition : The compound has been shown to effectively inhibit carbonic anhydrases, with IC₅₀ values indicating high potency. For instance, related compounds have demonstrated IC₅₀ values as low as 10.93 nM against carbonic anhydrase IX.
  • Anticancer Potential : Beyond enzyme inhibition, this compound has been implicated in inducing apoptosis in cancer cell lines, showcasing its potential as an anticancer agent. The ability to induce cell death in malignant cells is crucial for developing effective cancer therapies .

Research Applications

2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide has several significant applications in scientific research:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting carbonic anhydrases due to its selective inhibition profile.
  • Chemical Biology : The compound is utilized to study the role of sulfonamide derivatives in biological systems, providing insights into their pharmacological properties and mechanisms .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition properties of various sulfonamide derivatives demonstrated that 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide exhibited superior inhibitory effects compared to other tested compounds. The results indicated a significant reduction in enzyme activity at low concentrations, highlighting its potential for therapeutic applications .

Anticancer Activity Assessment

In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines. For example, treatment with 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide resulted in a marked decrease in cell viability and alterations in cell morphology consistent with apoptotic processes .

Data Table: Biological Activity Summary

Compound Name Structural Features Biological Activity
2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamideTwo fluorine atoms on the benzene ringInhibits carbonic anhydrase II; induces apoptosis
Related Sulfonamide DerivativeVaries (e.g., presence of methoxyethyl group)Moderate inhibition of carbonic anhydrases
N-(4-fluorophenyl)sulfonamideFluorinated phenyl groupAntimicrobial properties

Q & A

Basic Research Questions

Q. How can the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide be optimized for improved yield and purity?

  • Methodology : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for exothermic steps), using aprotic solvents like dichlorloromethane, and employing bases such as triethylamine to facilitate sulfonamide bond formation. Precise stoichiometric ratios of the sulfonyl chloride and 4-fluoroaniline precursors are critical. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances final product purity .

Q. What spectroscopic methods are recommended for characterizing 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, and how should data interpretation be approached?

  • Methodology :

  • ¹H NMR (400 MHz, CDCl₃) : Aromatic protons appear as multiplets in δ 6.8–7.6 ppm, while the sulfonamide NH signal is typically a broad singlet near δ 7.2 ppm. Splitting patterns reflect fluorine coupling (e.g., para-substituted fluorine may cause deshielding).
  • IR Spectroscopy : Confirm SO₂ symmetric/asymmetric stretches at ~1334 cm⁻¹ and 1160 cm⁻¹. Aromatic C-F stretches appear at 830–757 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁺) and fragmentation patterns.

Q. What safety protocols are essential when handling 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide in laboratory settings?

  • Methodology : Use nitrile gloves, chemical-resistant goggles, and lab coats. Work in a fume hood to avoid inhalation. Store the compound in airtight containers at 2–8°C. Spill management requires neutralization with sodium bicarbonate and adsorption using vermiculite. Waste disposal must comply with halogenated organic waste protocols .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide?

  • Methodology : Apply density functional theory (DFT) to calculate substituent effects on electronic properties (e.g., Hammett σ constants for fluorine). Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Quantum mechanical/molecular mechanical (QM/MM) simulations can model reaction pathways for derivative synthesis. Integrate computational predictions with high-throughput screening (HTS) to prioritize candidates .

Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives like 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide?

  • Methodology : Conduct structure-activity relationship (SAR) studies using a combinatorial library of analogs. Apply statistical design of experiments (DoE) to test variables like substituent position (e.g., ortho vs. para fluorine) and lipophilicity (logP). Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). Cross-reference with PubChem data on similar compounds (e.g., nitro vs. sulfonamide bioactivity) .

Q. What methodologies are effective for studying the interaction of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide with target enzymes?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., carbonic anhydrase) to resolve binding modes. Refine structures using SHELX or PHENIX .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) at varying concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

Q. How does the stability of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide vary under different pH and temperature conditions?

  • Methodology : Perform accelerated stability studies by incubating the compound at pH 1–13 (buffered solutions) and temperatures 40–80°C. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions. Thermo Scientific data on analogous sulfonamides suggest degradation via hydrolysis of the sulfonamide bond under acidic conditions .

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